![molecular formula C8H14O B2699064 [1-(Prop-2-en-1-yl)cyclobutyl]methanol CAS No. 216582-95-5](/img/structure/B2699064.png)
[1-(Prop-2-en-1-yl)cyclobutyl]methanol
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Overview
Description
“[1-(Prop-2-en-1-yl)cyclobutyl]methanol” is a chemical compound with the molecular formula C8H14O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl ring with a prop-2-en-1-yl group and a methanol group attached to it . The molecular weight of this compound is 126.20 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point or density are not available in the sources I found.Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
Gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, including those with propargylic alcohol moieties similar to "[1-(Prop-2-en-1-yl)cyclobutyl]methanol", lead to various cyclic compounds with high diastereoselectivities. This method underscores the potential of gold catalysis in synthesizing complex cyclic structures from linear precursors (Couty, Meyer, & Cossy, 2009).
Analytical Techniques for Alcohol Detection
Analytical techniques, such as a hybrid capillary electrophoresis device with electrochemical derivatization, have been developed for detecting methanol in the presence of ethanol. Such methodologies could be adapted for analyzing complex mixtures containing "this compound", particularly in forensic and quality control applications (Santos, da Costa, Gutz, & Garcia, 2017).
Methanol as Hydrogen Source
Research has explored methanol as a hydrogen source in chemoselective transfer hydrogenation reactions. This reflects on the broader utility of methanol and its derivatives, including "this compound", in synthetic organic transformations and as potential feedstocks in green chemistry applications (Aboo, Begum, Zhao, Farooqi, & Xiao, 2019).
Enantioselective Transformations
The use of organocatalysts for enantioselective transformations represents a significant area of interest in organic synthesis. For instance, enantioselective epoxidation of α,β-enones promoted by specific organocatalysts can provide insights into asymmetric synthesis methods that could be applicable to compounds like "this compound" (Lu, Xu, Liu, & Loh, 2008).
Synthetic Applications
The catalytic activities of various metal complexes in reactions involving methanol or similar alcohols highlight the potential for synthetic applications. These studies provide a foundation for developing new catalytic processes for synthesizing and modifying compounds with structures related to "this compound" (Moran, Preetz, Mesch, & Krische, 2011).
Safety and Hazards
The safety information available indicates that “[1-(Prop-2-en-1-yl)cyclobutyl]methanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(1-prop-2-enylcyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8(7-9)5-3-6-8/h2,9H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAMPRGRKQXSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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